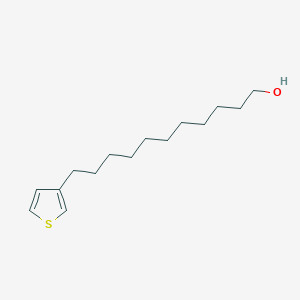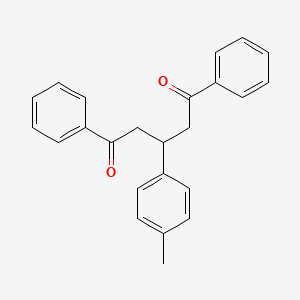
11-(Thiophen-3-yl)undecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(Thiophen-3-yl)undecan-1-ol is a chemical compound that features a thiophene ring attached to an undecanol chain. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, known for its diverse applications in medicinal chemistry and material science . Undecanol, on the other hand, is a fatty alcohol commonly used in flavoring and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Thiophen-3-yl)undecan-1-ol typically involves the introduction of a thiophene ring to an undecanol chain. One common method is the reaction of thiophene with an undecanol derivative under specific conditions. For example, the thiophene ring can be introduced through a palladium-catalyzed C-H arylation reaction . This method involves the use of aryl or heteroaryl bromides with thiophenes in the presence of a palladium catalyst and suitable ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
11-(Thiophen-3-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the undecanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 11-(Thiophen-3-yl)undecanal or 11-(Thiophen-3-yl)undecanone.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学研究应用
11-(Thiophen-3-yl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of 11-(Thiophen-3-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways . The undecanol chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
Undecanol: A fatty alcohol with similar chain length but lacking the thiophene ring.
Thiophene: A simple heteroaromatic compound without the undecanol chain.
Uniqueness
11-(Thiophen-3-yl)undecan-1-ol is unique due to the combination of the thiophene ring and the undecanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
162152-28-5 |
|---|---|
分子式 |
C15H26OS |
分子量 |
254.4 g/mol |
IUPAC 名称 |
11-thiophen-3-ylundecan-1-ol |
InChI |
InChI=1S/C15H26OS/c16-12-9-7-5-3-1-2-4-6-8-10-15-11-13-17-14-15/h11,13-14,16H,1-10,12H2 |
InChI 键 |
AJPLOCYCAUFFFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)
![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)








![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
